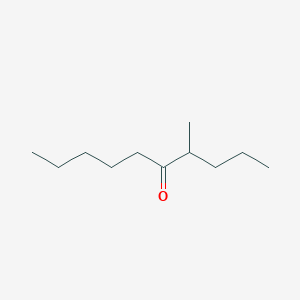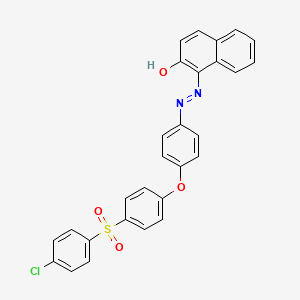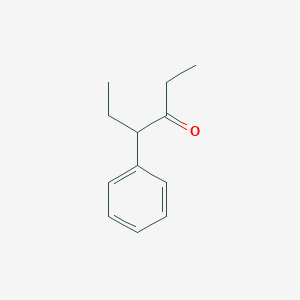
4-Methyl-5-decanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Méthyl-5-décanone est un composé organique de formule moléculaire C11H22O. C'est une méthylcétone, caractérisée par la présence d'un groupe méthyle lié au cinquième carbone d'une chaîne de décanone.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La 4-Méthyl-5-décanone peut être synthétisée par plusieurs méthodes. Une approche courante implique l'alkylation de dérivés d'acétone. Une autre méthode comprend l'oxydation des alcools correspondants à l'aide d'oxydants tels que le trioxyde de chrome ou le permanganate de potassium .
Méthodes de Production Industrielle : Dans les milieux industriels, la 4-Méthyl-5-décanone est souvent produite par des procédés catalytiques impliquant le palladium ou d'autres métaux de transition. Ces méthodes garantissent des rendements élevés et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : La 4-Méthyl-5-décanone subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des acides carboxyliques en utilisant de puissants oxydants.
Réduction : Les réactions de réduction donnent généralement des alcools.
Substitution : Elle peut participer à des réactions de substitution nucléophile, où le groupe méthyle peut être remplacé par d'autres groupes fonctionnels.
Réactifs et Conditions Communs :
Oxydation : Trioxyde de chrome (CrO3), permanganate de potassium (KMnO4).
Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Divers nucléophiles en conditions acides ou basiques.
Principaux Produits Formés :
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Composés avec différents groupes fonctionnels remplaçant le groupe méthyle.
Applications De Recherche Scientifique
La 4-Méthyl-5-décanone a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Elle sert de composé modèle dans les études des voies métaboliques et des interactions enzymatiques.
Médecine : Des recherches sont en cours pour explorer son potentiel comme précurseur dans la synthèse de produits pharmaceutiques.
Industrie : Elle est utilisée dans la production de parfums et d'arômes.
5. Mécanisme d'Action
Le mécanisme d'action de la 4-Méthyl-5-décanone implique son interaction avec diverses cibles moléculaires. Dans les réactions de réduction, par exemple, le composé subit une attaque nucléophile par des ions hydrure, conduisant à la formation d'alcools . Les voies impliquées dans ces réactions sont influencées par la nature des réactifs et les conditions de réaction.
Composés Similaires :
- 2-Méthyl-3-décanone
- 2-Méthyl-4-undécanone
- 7-Éthyl-2-méthyl-4-undécanone
- 5-Méthyl-1-phényl-3-hexanone
Comparaison : La 4-Méthyl-5-décanone est unique en raison de sa configuration structurale spécifique, qui confère des propriétés chimiques distinctes.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-decanone involves its interaction with various molecular targets. In reduction reactions, for example, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of alcohols . The pathways involved in these reactions are influenced by the nature of the reagents and the reaction conditions.
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-decanone
- 2-Methyl-4-undecanone
- 7-Ethyl-2-methyl-4-undecanone
- 5-Methyl-1-phenyl-3-hexanone
Comparison: 4-Methyl-5-decanone is unique due to its specific structural configuration, which imparts distinct chemical properties.
Propriétés
Numéro CAS |
90207-25-3 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
4-methyldecan-5-one |
InChI |
InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h10H,4-9H2,1-3H3 |
Clé InChI |
PIUWBTOTJSRZPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[5-(biphenyl-4-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11964693.png)

![2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenox yphenyl)acetamide](/img/structure/B11964709.png)


![ethyl 4-({[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11964719.png)
![6,7,8,9-Tetrachloro-1,4-dioxaspiro[4.4]nona-6,8-diene](/img/structure/B11964723.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964727.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964742.png)

